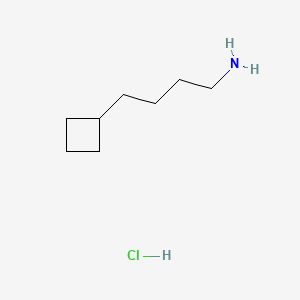
4-Cyclobutylbutan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclobutylbutan-1-aminehydrochloride is an organic compound that features a cyclobutyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, where potassium cyclobutyltrifluoroborate reacts with an appropriate aryl halide under palladium catalysis . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
Industrial production of 4-Cyclobutylbutan-1-aminehydrochloride may involve large-scale batch reactions using similar coupling techniques. The use of continuous flow reactors can enhance efficiency and scalability, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
4-Cyclobutylbutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclobutyl ring can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclobutyl derivatives.
科学的研究の応用
4-Cyclobutylbutan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Cyclobutylbutan-1-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclobutyl ring may contribute to the compound’s stability and specificity in binding to its targets.
類似化合物との比較
Similar Compounds
Cyclobutane: A simple cycloalkane with similar ring strain and reactivity.
Butan-1-amine: A linear amine with similar functional group reactivity but lacking the cyclobutyl ring.
Cyclobutylmethylamine: A compound with a similar cyclobutyl group but different overall structure.
Uniqueness
4-Cyclobutylbutan-1-aminehydrochloride is unique due to the combination of the cyclobutyl ring and the butan-1-amine backbone, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
生物活性
4-Cyclobutylbutan-1-amine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in relation to cannabinoid receptors. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
4-Cyclobutylbutan-1-amine hydrochloride is characterized by its unique cyclobutyl group attached to a butan-1-amine structure. The molecular formula can be represented as C7H14ClN, indicating the presence of a cyclobutane ring which may influence its biological interactions.
Research indicates that compounds similar to 4-Cyclobutylbutan-1-amine hydrochloride act as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor. This receptor is implicated in various physiological processes, including pain sensation, appetite regulation, and mood modulation. The antagonistic activity may provide therapeutic benefits in conditions such as obesity, addiction, and certain neurological disorders .
Biological Activity Overview
The biological activities of 4-Cyclobutylbutan-1-amine hydrochloride can be summarized in the following table:
Study 1: Cannabinoid Receptor Antagonism
A study published in Journal of Medicinal Chemistry examined various aralkyl amines, including derivatives related to 4-Cyclobutylbutan-1-amine hydrochloride. The results demonstrated significant antagonistic effects on the CB1 receptor, suggesting potential for weight management therapies .
Study 2: Neurological Implications
In another investigation focusing on neurological disorders, researchers found that compounds with similar structures exhibited neuroprotective properties in animal models of Parkinson's disease. These findings suggest that 4-Cyclobutylbutan-1-amine hydrochloride could have therapeutic implications for neurodegenerative conditions .
Study 3: Cognitive Effects
A recent study explored the cognitive effects of cannabinoid receptor antagonists. It was noted that these compounds could potentially enhance cognitive function in specific contexts, although the precise mechanisms remain to be fully elucidated .
Research Findings
Recent findings indicate that 4-Cyclobutylbutan-1-amine hydrochloride may also interact with other biological pathways:
特性
分子式 |
C8H18ClN |
|---|---|
分子量 |
163.69 g/mol |
IUPAC名 |
4-cyclobutylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c9-7-2-1-4-8-5-3-6-8;/h8H,1-7,9H2;1H |
InChIキー |
LTAORNAUQZDMDR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















